A Comprehensive Technical Guide to N,N'-DME-N,N'-Bis-PEG2-acid and its Core Structure
A Comprehensive Technical Guide to N,N'-DME-N,N'-Bis-PEG2-acid and its Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of N,N'-DME-N,N'-Bis-PEG2-acid and its foundational structure, Bis-PEG2-acid. This document is intended for researchers and professionals in the fields of drug development, bioconjugation, and materials science.
Chemical Structure and Properties
The specific molecule "N,N'-DME-N,N'-Bis-PEG2-acid" is a specialized derivative of the more common "Bis-PEG2-acid." The "DME" designation most likely refers to a dimethyl substitution on the nitrogen atoms of a parent diamine that is subsequently pegylated. Without a definitive commercial source for a compound with this exact name, this guide will focus on the well-characterized core structure, Bis-PEG2-acid , and infer the properties of its N,N'-dimethyl derivative.
Bis-PEG2-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a short polyethylene (B3416737) glycol (PEG) chain. This hydrophilic spacer enhances solubility in aqueous media, a critical property for biological applications.
Inferred Structure of N,N'-DME-N,N'-Bis-PEG2-acid:
A table summarizing the key quantitative data for the core Bis-PEG2-acid structure is presented below.
| Property | Value | Source |
| Chemical Formula | C8H14O6 | [1][2][3][4] |
| Molecular Weight | 206.19 g/mol | [1][2][3][4] |
| CAS Number | 19364-66-0 | [1][2][3][4][5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 66 °C | [1] |
| Boiling Point | 407.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.0869 g/cm³ (at 4 °C) | [1] |
| pKa | 3.97 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in Water, DMF, DMSO | [1][3] |
| Purity | ≥95% - 98% (typical commercial grades) | [3][4] |
| Storage | -20°C for long-term storage | [3] |
Applications in Bioconjugation and Drug Development
Bis-PEG2-acid and its derivatives are primarily used as linkers in bioconjugation. The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules such as proteins, antibodies, and peptides, forming stable amide bonds. This makes them valuable tools in the development of:
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Antibody-Drug Conjugates (ADCs): These linkers can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
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PROTACs: As a PROTAC linker, it can be used to synthesize molecules that recruit specific proteins for degradation.[6]
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Pegylated Therapeutics: The hydrophilic PEG spacer can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility and circulation time.[1]
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Surface Modification: Immobilization of biomolecules on surfaces for applications in diagnostics and biosensors.[1]
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Polymer Synthesis: Used as a building block for creating more complex polymer architectures.[1]
Experimental Protocols
A general experimental protocol for the conjugation of a primary amine-containing biomolecule with Bis-PEG2-acid is provided below. This protocol is a general guideline and may require optimization for specific applications.
Activation of Carboxylic Acid Groups and Amide Bond Formation
This protocol describes the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid groups of Bis-PEG2-acid for reaction with a primary amine.
Materials:
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Bis-PEG2-acid
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Biomolecule with primary amine(s) (e.g., antibody, peptide)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: MES Buffer (pH 4.5-6.0)
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Conjugation Buffer: PBS or Bicarbonate Buffer (pH 7.2-8.5)
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Quenching Buffer: Tris or Glycine solution
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Dissolve Bis-PEG2-acid: Prepare a stock solution of Bis-PEG2-acid in an appropriate organic solvent (e.g., DMF or DMSO) or directly in the Activation Buffer if solubility allows.
-
Activate Carboxylic Acid Groups:
-
In a microcentrifuge tube, add the dissolved Bis-PEG2-acid.
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Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over the linker).
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Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Prepare the Biomolecule:
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Dissolve the amine-containing biomolecule in the Conjugation Buffer. The concentration will depend on the specific biomolecule.
-
-
Conjugation Reaction:
-
Add the activated Bis-PEG2-acid solution to the biomolecule solution. The molar ratio of linker to biomolecule will need to be optimized for the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quench the Reaction:
-
Add Quenching Buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterize the Conjugate:
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Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
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Visualizations
General Workflow for Bioconjugation using Bis-PEG2-acid
Caption: Workflow for biomolecule conjugation using Bis-PEG2-acid.
Logical Relationship of Components in a PROTAC Molecule
Caption: Component relationship in a PROTAC molecule.
References
- 1. Cas 19364-66-0,Bis-PEG2-acid | lookchem [lookchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Bis-PEG2-acid, CAS 19364-66-0 | AxisPharm [axispharm.com]
- 6. N,N'-DME-N,N'-Bis-PEG2-acid | PROTAC Linker | MCE [medchemexpress.cn]
